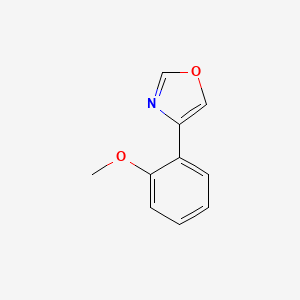

4-(2-Methoxyphenyl)oxazole

Overview

Description

4-(2-Methoxyphenyl)oxazole is a type of oxazole derivative . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

Oxazole derivatives have been synthesized using various methods. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Other methods include oxidation of oxazolines, rearrangement of aziridine and other heterocyclic rings, and Rh, Te, and Hg reagent-mediated processes .Molecular Structure Analysis

The oxazole ring, with one nitrogen atom and one oxygen atom, is known as a prime skeleton for drug discovery . Due to its structural and chemical diversity, oxazole-based molecules enable different types of interactions with various receptors and enzymes, showing broad biological activities .Chemical Reactions Analysis

Oxazole derivatives play a major role in many important chemical reactions, both as intermediates and as final products . The major themes of oxazole reactions include electrophilic substitution, disruption of aromatic character at the C4–C5 bond, nucleophilic, hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .Physical And Chemical Properties Analysis

Oxazoles are stable liquids at room temperature with a boiling point of 69 °C . The physical and chemical properties of specific oxazole derivatives like 4-(2-Methoxyphenyl)oxazole can vary based on their structure and substitution patterns .Scientific Research Applications

Biological Activity in Fungal Cultures

4-(2-Methoxyphenyl)oxazole derivatives have been studied for their biological activity. For instance, 5-(4'-Methoxyphenyl)-oxazole (MPO) was isolated from fungal culture broth as an inhibitor of hatch and growth of Caenorhabditis elegans (Yamamuro et al., 2015).

Potential in Cancer Treatment

These compounds have been explored as potential agents for treating pancreatic cancer. One study synthesized and tested over 80 analogs for antitumor activity against pancreatic cancer cell lines, focusing on their ability to inhibit several protein kinases overexpressed in human pancreatic cancers (Shaw et al., 2009).

Corrosion Inhibition Properties

4-(2-Methoxyphenyl)oxazole derivatives have also been evaluated for their corrosion inhibition performance. One such compound, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, demonstrated significant inhibition efficiency on mild steel in hydrochloric acid medium (Bentiss et al., 2009).

Use in Organic Synthesis

These compounds are utilized in organic synthesis, for instance, as masked carboxyls that activate ortho-leaving groups in nucleophilic aromatic substitution (Cram et al., 1987).

Enhanced Anti-Tumoral Impact

Certain oxazole-bridged analogs, when linked to Ru(η(6)-arene) complex fragments, showed enhanced cytotoxic activity against cancer cells, broadening the anti-tumoral spectrum of the compounds (Biersack et al., 2010).

Presence in Natural Compounds

Annuloline, a fluorescent alkaloid found in the roots of Lolium multiflorum (annual rye grass), has been synthesized and shown to have a structure including an oxazole ring (Karimoto et al., 1964).

Enzymatic Inhibition

These compounds have been studied for their enzymatic inhibition potential. For example, S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols have shown significant cholinesterase inhibitory potential (Arfan et al., 2018).

Mechanism of Action

The mechanism of action of oxazole derivatives is largely dependent on their structure and the specific biological activity they exhibit. For example, some oxazole derivatives have shown antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Future Directions

properties

IUPAC Name |

4-(2-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-12-10-5-3-2-4-8(10)9-6-13-7-11-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWPVFSNULMMQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=COC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744821 | |

| Record name | 4-(2-Methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxyphenyl)oxazole | |

CAS RN |

1126636-29-0 | |

| Record name | 4-(2-Methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

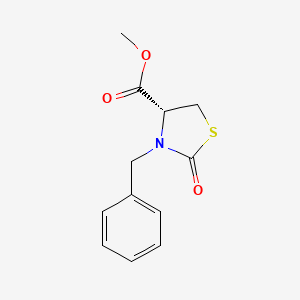

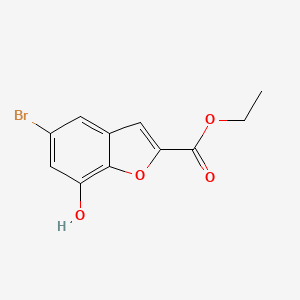

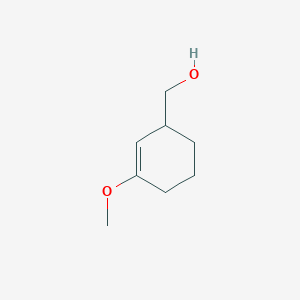

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B1511499.png)

![Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B1511500.png)

![2,3,4,6,7,11b-Hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1511501.png)

![2-[3-(Benzyloxy)phenyl]-6-methoxypyridine](/img/structure/B1511517.png)